Cas no 20621-29-8 (Trifluoromethylsulfinyl Chloride)

Trifluoromethylsulfinyl Chloride 化学的及び物理的性質
名前と識別子
-
- Methanesulfinylchloride, 1,1,1-trifluoro-
- trifluoromethanesulfinyl chloride
- Methanesulfinylchloride,1,1,1-trifluoro
- Perfluoromethanesulfinyl chloride
- Trifluormethan-Sulfinsaeurechlorid
- Trifluoromethylsulfinyl chloride
- trifluoromethyl-sulphinyl chloride
- 1,1,1-Trifluoromethanesulfinyl chloride
- TRIFLUOROMETHYL SULFINYL CHLORIDE
- CF3SOCl
- SCHEMBL3132082
- AKOS006303596
- 20621-29-8
- Methanesulfinyl chloride, trifluoro-
- CClF3OS
- A905528
- DTXSID40451613
- TRIFLUOROMETHYLSULFINYLCHLORIDE
- AS-65377
- Methanesulfinyl chloride, 1,1,1-trifluoro-
- G78950
- DB-222267
- Trifluoromethylsulfinyl Chloride
-
- インチ: InChI=1S/CClF3OS/c2-7(6)1(3,4)5
- InChIKey: GWBNYWVYPASUBM-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)S(Cl)=O
計算された属性
- せいみつぶんしりょう: 151.93100
- どういたいしつりょう: 151.9310480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 87.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36.3Ų
じっけんとくせい
- 密度みつど: 1.852±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 149.4±35.0 ºC (760 Torr),
- フラッシュポイント: 44.1±25.9 ºC,
- ようかいど: 微溶性(5.3 g/l)(25ºC)、
- PSA: 36.28000
- LogP: 2.27440
Trifluoromethylsulfinyl Chloride セキュリティ情報
Trifluoromethylsulfinyl Chloride 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Trifluoromethylsulfinyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T791770-500mg |
Trifluoromethylsulfinyl Chloride |
20621-29-8 | 500mg |
$282.00 | 2023-05-17 | ||
TRC | T791770-2.5g |
Trifluoromethylsulfinyl Chloride |
20621-29-8 | 2.5g |
$ 800.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888209-100g |
Trifluoromethylsulfinyl Chloride |
20621-29-8 | 95% | 100g |
¥1,584.00 | 2022-09-28 | |
Aaron | AR002J2M-5g |
Methanesulfinyl chloride, 1,1,1-trifluoro- |
20621-29-8 | 95% | 5g |
$10.00 | 2023-12-14 | |
1PlusChem | 1P002IUA-75g |
Methanesulfinyl chloride, 1,1,1-trifluoro- |
20621-29-8 | 95% | 75g |
$84.00 | 2023-12-19 | |
Aaron | AR002J2M-50g |
Methanesulfinyl chloride, 1,1,1-trifluoro- |
20621-29-8 | 95% | 50g |
$56.00 | 2023-12-14 | |
1PlusChem | 1P002IUA-25g |
Methanesulfinyl chloride, 1,1,1-trifluoro- |
20621-29-8 | 95% | 25g |
$43.00 | 2023-12-19 | |
Aaron | AR002J2M-100g |
Methanesulfinyl chloride, 1,1,1-trifluoro- |
20621-29-8 | 95% | 100g |
$90.00 | 2023-12-14 | |
1PlusChem | 1P002IUA-300g |
Methanesulfinyl chloride, 1,1,1-trifluoro- |
20621-29-8 | 95% | 300g |
$242.00 | 2023-12-19 | |
Aaron | AR002J2M-25g |
Methanesulfinyl chloride, 1,1,1-trifluoro- |
20621-29-8 | 95% | 25g |
$28.00 | 2023-12-14 |
Trifluoromethylsulfinyl Chloride サプライヤー
Trifluoromethylsulfinyl Chloride 関連文献
-
Liuqing Yang,Shuo Wang,Fangcan Liang,Ying Han,Yilong Li,Dingjian Shan,Lulu Liu,Qingling Wang,Dianhu Zhu Org. Chem. Front. 2023 10 4368
Trifluoromethylsulfinyl Chlorideに関する追加情報
Trifluoromethylsulfinyl Chloride: A Comprehensive Overview
Trifluoromethylsulfinyl Chloride, also known by its CAS number CAS 20621-29-8, is a highly reactive chemical compound with the molecular formula CClF3S. This compound belongs to the class of sulfinyl chlorides, which are widely recognized for their versatility in organic synthesis and industrial applications. The structure of Trifluoromethylsulfinyl Chloride consists of a sulfinyl group (-SO-) attached to a trifluoromethyl group (-CF3) and a chlorine atom, making it a valuable reagent in various chemical transformations.
The synthesis of Trifluoromethylsulfinyl Chloride typically involves the reaction of trifluoromethanesulfonic acid (CF3SO3H) with thionyl chloride (SOCl2) under controlled conditions. This reaction generates the sulfinyl chloride along with hydrogen chloride (HCl) as a byproduct. The purity of the final product is crucial for its application in sensitive reactions, and modern purification techniques ensure that the compound meets high standards of quality.
One of the most notable applications of Trifluoromethylsulfinyl Chloride is in the field of organic chemistry, where it serves as an efficient reagent for introducing trifluoromethyl groups into molecules. This is particularly valuable in drug discovery and agrochemical development, where fluorinated compounds often exhibit enhanced bioavailability and stability. Recent studies have highlighted its role in the synthesis of novel fluorinated pharmaceutical intermediates, underscoring its importance in contemporary medicinal chemistry.
In addition to its role in organic synthesis, Trifluoromethylsulfinyl Chloride has found applications in materials science and polymer chemistry. Its ability to participate in nucleophilic substitution reactions makes it a useful building block for constructing complex molecular architectures. Researchers have also explored its potential as a catalyst in certain transformation reactions, although this area remains under active investigation.
The physical properties of Trifluoromethylsulfinyl Chloride, including its melting point, boiling point, and density, are well-documented and play a significant role in determining its handling and storage requirements. Its high reactivity necessitates careful storage conditions to prevent unwanted side reactions or decomposition.
Recent advancements in green chemistry have led to innovative methods for synthesizing and utilizing Trifluoromethylsulfinyl Chloride. These approaches aim to minimize environmental impact while maximizing yield and efficiency. For instance, catalytic systems that reduce energy consumption during synthesis are being developed, aligning with global efforts toward sustainable chemical practices.
In conclusion, Trifluoromethylsulfinyl Chloride, with its unique chemical properties and diverse applications, remains a cornerstone compound in modern chemistry. Its continued exploration across various scientific domains ensures that it will remain relevant as researchers seek new solutions to pressing challenges in health, agriculture, and materials innovation.
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